2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide
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Overview
Description
“2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide” is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide” consists of a bromine atom (Br) attached to a benzene ring, which is further substituted with two methyl groups (CH3) and a phenoxyacetohydrazide group .Scientific Research Applications
Antibacterial and Enzyme Inhibition Studies
Research has demonstrated that molecules bearing multiple functional groups, including 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide, have significant potential in the field of antibacterial and enzyme inhibition. A study elaborated on the synthesis of N'-substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides, revealing their effectiveness in inhibiting bacterial growth and enzyme activity. These molecules were synthesized through a multi-step process starting from 2,4-dimethylphenol, converted to ethyl 2-(2,4-dimethylphenoxy)acetate, and then to 2-(2,4dimethylphenoxy) acetohydrazide. The target molecules showed promising antibacterial and anti-enzymatic activities, indicating their potential in developing new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).
Synthesis and Spectral Analysis
Another study focused on the synthesis and spectral analysis of related compounds, showcasing the process of creating molecules with potential pharmacological applications. The synthesis involved the creation of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, which were analyzed for their antibacterial and lipoxygenase inhibitory activities. The research underlined the importance of structural analysis through IR, 1H-NMR, and EIMS to understand the molecules' properties and potential applications in pharmacology, particularly in targeting bacterial infections and inflammation (S. Rasool et al., 2016).
Advanced Material Science Applications
In addition to pharmaceutical research, compounds related to 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide are explored in material science, such as the development of novel chemosensors and photocatalysts. For instance, research into titanium dioxide-mediated photocatalysis has shown how related compounds can be degraded, suggesting applications in environmental remediation and the design of efficient photocatalytic materials. This highlights the compound's relevance in developing new materials for environmental protection and sustainable chemistry (W. Bahnemann et al., 2007).
Safety and Hazards
Safety data indicates that this compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin or eyes. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHVMHNGOTJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.